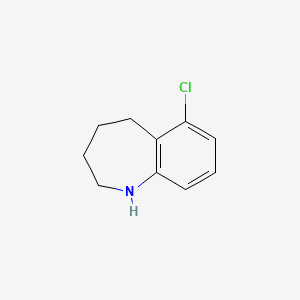

6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLJVSNJJAVSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256969 | |

| Record name | 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-11-2 | |

| Record name | 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 6 Chloro 2,3,4,5 Tetrahydro 1h 1 Benzazepine

Retrosynthetic Analysis of the 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Scaffold

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections focus on the formation of the seven-membered azepine ring.

A common strategy involves disconnecting one of the carbon-nitrogen bonds. For instance, a C-N disconnection at the N1-C2 bond suggests a precursor that could be cyclized via an intramolecular nucleophilic substitution, such as an amino group attacking an alkyl halide. A more prevalent disconnection, however, is at the N1-C9a bond, which points towards an intramolecular cyclization onto the aromatic ring.

This latter approach, typically a Friedel-Crafts type reaction, is a powerful method for forming the benzazepine core. The key bond formation is the electrophilic attack of a side-chain carbon onto the chloro-substituted benzene (B151609) ring. This leads to a precursor molecule such as a 4-(3-chlorophenyl)butan-1-amine (B2808060) derivative with a suitable activating group. The analysis can be visualized as follows:

Target Molecule: this compound

Key Disconnection: Intramolecular Friedel-Crafts Cyclization. This breaks the bond between the aromatic ring and the azepine ring (C5a-C6).

Precursor: An N-protected γ-(m-chlorophenyl)propylamine derivative containing a suitable electrophilic handle, or a precursor that can generate an electrophile in situ (e.g., an alcohol or alkene).

Simpler Starting Materials: This leads back to readily available materials like 3-chlorobenzaldehyde (B42229) or 3-chlorophenylacetic acid.

This strategic deconstruction allows chemists to devise multiple synthetic pathways by identifying key bond formations and the corresponding reactions required to achieve them.

Classical Synthetic Routes to the 1H-1-Benzazepine Core and their Adaptations for Chloro-Substitution

Classical methods for constructing the tetrahydro-1H-1-benzazepine skeleton have been well-established and can be adapted for the synthesis of chloro-substituted analogues.

One of the most common methods is the intramolecular Friedel-Crafts reaction . This involves the cyclization of a suitably functionalized side chain onto the aromatic ring, typically promoted by a Lewis acid like aluminum chloride (AlCl₃) or a strong protic acid. acs.orgrsc.org To synthesize the 6-chloro isomer, the starting material must contain a chlorine atom at the meta-position relative to the side chain that will form the azepine ring. For example, a reaction sequence might begin with 4-(4-chloroanilino)-4-ketobutyric acid, which can be cyclized to form a 7-chloro-1,2,3,4-tetrahydro-1H-1-benzazepine-2,5-dione intermediate. google.com Subsequent reductions would yield the desired tetrahydro-1-benzazepine.

Another classical approach is ring expansion , such as the Schmidt reaction. This method can convert a tetralone precursor into a benzazepinone. For instance, a 5-chloro-substituted tetralone could undergo a Schmidt reaction with hydrazoic acid to introduce the nitrogen atom and expand the six-membered ring to the seven-membered lactam of the benzazepine system. nih.gov

Reductive cyclization is also a viable strategy. acs.orgnih.gov This can involve the cyclization of a precursor containing both a nitro group and a suitable side chain that can be reduced and cyclized in a single step.

The table below summarizes some classical approaches adaptable for the synthesis of the target compound.

| Synthetic Route | Key Precursor Type | Typical Reagents | Advantages | Limitations |

| Intramolecular Friedel-Crafts | 3-Chlorophenyl derivative with an alkylamine side chain | AlCl₃, Polyphosphoric Acid (PPA) | High efficiency, well-established | Harsh conditions, potential for side reactions |

| Schmidt Reaction | Chloro-substituted Tetralone | Hydrazoic Acid (HN₃), H₂SO₄ | Direct ring expansion | Use of highly toxic and explosive hydrazoic acid |

| Reductive Cyclization | Chloro-substituted nitrophenyl derivative | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Can combine reduction and cyclization | Substrate-dependent efficiency |

Advanced and Stereoselective Synthesis of this compound and its Enantiomers

Modern synthetic chemistry has focused on developing more efficient and stereoselective methods to access chiral benzazepines. While much of the literature focuses on other isomers, the principles are broadly applicable. nih.gov

Chiral Resolution is a common technique to separate enantiomers from a racemic mixture. This involves reacting the racemic benzazepine with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts. acs.orgresearchgate.net These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer can be recovered by treating the salt with a base.

Asymmetric synthesis offers a more elegant approach by creating the desired enantiomer directly. One powerful method is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. acs.orgnih.gov This reaction can produce chiral tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee). nih.gov Adapting this to the 1-benzazepine scaffold would involve the synthesis of a suitable prochiral benzazepine precursor.

Another advanced strategy involves a concise, stereoselective route starting from simple materials. For example, a related 7-chloro-4-hydroxy-tetrahydro-1H-benzo[b]azepine has been synthesized from methyl 2-[(2-allyl-4-chlorophenyl)amino]acetate. nih.gov This multi-step synthesis proceeds through a key epoxy-benzazepine intermediate, establishing a specific stereochemistry that is carried through to the final product. nih.gov Such methodologies demonstrate the potential for precise control over the three-dimensional structure of the benzazepine core.

Regioselective Functionalization and Modification of the Tetrahydro-1H-1-benzazepine Ring System

Once the this compound scaffold is constructed, it can be further modified to create a library of derivatives. Regioselective functionalization allows for the introduction of various substituents at specific positions.

The nitrogen atom of the azepine ring is a primary site for modification. It can be readily N-acylated or N-alkylated. Protection of the nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to facilitate functionalization at other positions. whiterose.ac.uk

For modification of the carbon framework, lithiation followed by trapping with electrophiles is a powerful technique. whiterose.ac.uk The N-Boc protected benzazepine can be treated with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA. This can generate an organolithium intermediate which can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents. This method has been shown to allow for substitution at the 2-position or at the ortho-position on the benzene ring, depending on the specific electrophile used. whiterose.ac.uk

A concise route to tricyclic tetrahydro-1-benzazepines carrying fused heterocyclic units has also been reported, starting from a 7-chloro-4-hydroxy-tetrahydro-1H-benzo[b]azepine-2-carboxylate intermediate. nih.gov This key intermediate can be selectively chloroacetylated on either the nitrogen or the hydroxyl group, leading to different regioisomers that can be further cyclized to create complex fused systems. nih.gov

Exploration of Novel Catalytic and Green Chemistry Approaches for Benzazepine Synthesis

Recent research has focused on developing more sustainable and efficient catalytic methods for synthesizing benzazepine derivatives. These approaches aim to reduce waste, avoid harsh reagents, and improve atom economy.

Transition-metal catalysis has emerged as a key tool. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form the key C-N bond in the benzazepine ring under milder conditions than classical methods. mdpi.com A review of catalytic methods highlights various transition metal-catalyzed reactions, including those involving gold or other metals, to access medium-sized N-heterocycles. nih.gov

Green chemistry principles are also being applied to benzazepine synthesis. jocpr.com One example is the use of recyclable, heterogeneous catalysts. For the related benzodiazepine (B76468) class of compounds, mixed ferrite (B1171679) nanocatalysts have been used to promote their synthesis under solvent-free conditions, offering advantages in catalyst separation and reuse. researchgate.net

Other novel approaches include:

NHC-Catalyzed Radical Cyclization: N-Heterocyclic carbenes (NHCs) can catalyze intramolecular cyclization reactions, providing a transition-metal- and oxidant-free pathway to seven-membered rings under mild conditions. researchgate.net

Dearomative Rearrangement: A catalyst-free dearomative researchgate.netresearchgate.net-rearrangement of o-nitrophenyl alkyne has been developed for the divergent synthesis of benzazepines, featuring high atom- and step-economy. nih.gov

These modern methods represent the forefront of synthetic chemistry, offering more environmentally friendly and versatile routes to complex heterocyclic structures like this compound.

Synthetic Scale-Up and Process Chemistry Considerations in Research and Development

Transitioning a synthetic route from a laboratory scale to industrial production introduces numerous challenges that fall under the domain of process chemistry. For compounds like this compound, the goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable. acs.org

Key considerations, often highlighted in the development of related pharmaceutical compounds, include: acs.orgresearchgate.netnih.gov

Reagent Selection: Process chemistry aims to avoid toxic, hazardous, or expensive reagents. For example, replacing borane (B79455) reductions or reactions requiring large excesses of aluminum chloride with safer, more catalytic alternatives is a common goal. acs.org

Process Optimization: This involves optimizing reaction conditions (temperature, pressure, concentration, reaction time) to maximize yield and purity while minimizing side products.

Workup and Purification: Procedures must be simplified for large-scale operations. Cumbersome workups and chromatographic purifications are undesirable. Crystallization is often the preferred method for final purification. acs.org

Structure Activity Relationship Sar Investigations of 6 Chloro 2,3,4,5 Tetrahydro 1h 1 Benzazepine Analogs

Impact of Substituent Modifications on the Aromatic and Azepine Rings of the 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Scaffold

Modifications to both the aromatic (benzene) and the seven-membered azepine rings of the 6-chloro-benzazepine scaffold have profound effects on receptor affinity and selectivity. The presence and position of various substituents dictate the molecule's interaction with the target's binding pocket.

The 6-chloro group itself is often considered a critical component for enhancing affinity at dopamine (B1211576) D1 receptors. nih.gov Beyond this, substitutions at other positions on the aromatic ring have been extensively explored. For instance, in the closely related 6-chloro-1-phenyl-3-benzazepine series, a catechol motif (hydroxyl groups at the C-7 and C-8 positions) is established as important for retaining D1 receptor agonist activity. nih.gov Research on analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione, which act as antagonists at NMDA receptor glycine sites, revealed that substitutions at the 8-position led to the highest potency. nih.gov Specifically, analogs with an 8-methyl, 8-chloro, or 8-bromo group were the most active, while substitutions at the 6-, 7-, and 9-positions tended to reduce or abolish glycine site affinity. nih.gov

In another series of 6-chloro-1-phenylbenzazepines, the C-8 position was found to be tolerant of amino and methanesulfonamide substituents for maintaining high D1 receptor affinity, whereas C-8 amides showed lower affinity. cuny.edu This suggests that both the electronic nature and the size of the substituent at this position are key determinants of activity.

Furthermore, modifications on the 1-phenyl moiety, a common feature in many potent benzazepine-based ligands, also significantly impact activity. A methyl group at the C-3′ position of the phenyl ring is known to enhance D1 receptor affinity. nih.govcuny.edu Conversely, oxygenated substituents, such as hydroxy and methoxy groups, at the C-4′ position of the 1-phenyl ring tend to decrease D1 receptor affinity. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on Receptor Activity of 6-chloro-benzazepine Analogs

| Position of Substitution | Substituent | Effect on Biological Activity | Target Receptor(s) | Reference(s) |

|---|---|---|---|---|

| C-6 | Chloro (Cl) | Enhances affinity | Dopamine D1 | nih.gov |

| C-7, C-8 | Dihydroxy (Catechol) | Important for agonist activity | Dopamine D1 | nih.gov |

| C-8 | Methyl (CH₃) | High potency | NMDA Glycine Site | nih.gov |

| C-8 | Chloro (Cl) | High potency | NMDA Glycine Site | nih.gov |

| C-8 | Bromo (Br) | High potency | NMDA Glycine Site | nih.gov |

| C-8 | Amino (NH₂) | Tolerated for high affinity | Dopamine D1 | cuny.edu |

| C-8 | Methanesulfonamide | Tolerated for high affinity | Dopamine D1 | cuny.edu |

| C-8 | Amides | Low to moderate affinity | Dopamine D1 | cuny.edu |

| C-7, C-9 | Various | Reduced or eliminated affinity | NMDA Glycine Site | nih.gov |

| C-3' (of 1-phenyl group) | Methyl (CH₃) | Enhances affinity | Dopamine D1 | nih.govcuny.edu |

| C-3' (of 1-phenyl group) | Chloro, Trifluoromethyl | Potent activity | Dopamine | nih.gov |

| C-4' (of 1-phenyl group) | Hydroxy (OH), Methoxy (OCH₃) | Diminishes affinity | Dopamine D1 | nih.gov |

Stereochemical Influence on Pharmacological Efficacy and Selectivity of Chiral Benzazepine Analogs

Chirality plays a pivotal role in the interaction between drug molecules and their biological targets. acs.org For benzazepine analogs, which often contain one or more chiral centers, the spatial arrangement of substituents is a critical determinant of pharmacological activity. ctppc.org The two enantiomers of a chiral drug can exhibit significant differences in their biological effects, with one often being more potent (the eutomer) and the other less active or even inactive (the distomer). acs.org

In the case of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, a close structural relative, research has shown that the dopaminergic activity resides almost exclusively in the R-isomer. nih.gov This stereoselectivity indicates that the 1-phenyl group must be properly oriented to interact effectively with a chirally defined accessory site on the dopamine receptor. nih.gov

Further studies on conformationally restricted analogs of the dopamine D1 antagonist (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390) have reinforced the importance of stereochemistry. In these rigid analogs, D1 receptor affinity was found to be preferentially associated with the (-)-6aS,13bR enantiomer. cuny.edu This high degree of stereospecificity underscores that a precise three-dimensional arrangement of the pharmacophore is required for optimal receptor binding and subsequent biological response. The development of enantioselective synthesis methods, such as iridium-catalyzed asymmetric hydrogenation, allows for the efficient preparation of specific chiral tetrahydro-3-benzazepine motifs, facilitating the investigation of individual enantiomers. cambridgemedchemconsulting.comnih.gov

Conformational Analysis and its Role in Ligand-Target Recognition of this compound Derivatives

The seven-membered azepine ring of the benzazepine scaffold is conformationally flexible. This flexibility allows the molecule to adopt various shapes, but only specific conformations are likely to be recognized by and bind to the target receptor with high affinity. Conformational analysis, therefore, is essential for understanding ligand-target recognition.

The conformation of the azepine ring itself is typically a boat-like or twist-boat form. nih.gov The specific preferred conformation is influenced by the combination of steric and electronic factors, including intramolecular interactions. drughunter.com The interplay between the ring's conformation and the spatial orientation of pharmacophoric elements like the chloro-substituent, hydroxyl groups, and the nitrogen atom ultimately dictates the molecule's ability to fit into the receptor's binding site and elicit a pharmacological response.

Bioisosteric Replacements and Their Pharmacological Consequences within the Benzazepine Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to modulate potency, selectivity, and pharmacokinetic properties. researchgate.netu-tokyo.ac.jp Within the benzazepine framework, this approach has been applied to various parts of the molecule.

A classic example of bioisosteric replacement involves halogens and methyl groups. The chlorine atom at the C-6 position is a key feature, but other groups can be considered. For instance, studies on related scaffolds have shown that a methyl group can sometimes serve as a bioisostere for a chlorine atom. cresset-group.com At the C-8 position of 3-hydroxy-1H-1-benzazepine-2,5-dione analogs, the methyl (CH₃), chloro (Cl), and bromo (Br) substituents all resulted in high-potency compounds, demonstrating their interchangeability at that specific position for NMDA receptor antagonism. nih.gov

More ambitious bioisosteric replacements involve "scaffold hopping," where a larger part of the molecular core is replaced with a structurally different but functionally similar moiety to identify novel chemotypes. nih.gov For example, the benzazepine ring itself could potentially be replaced by other cyclic systems like benzothiepines. nih.gov Such modifications can lead to compounds with enhanced potency or improved pharmacokinetic profiles while retaining the essential binding interactions with the target receptor. The success of any bioisosteric replacement is highly context-dependent, relying on the specific binding site interactions of the parent molecule. researchgate.net

Exploration of Peripheral Modifications on the N1-position and their Effects on Biological Activity

The nitrogen atom within the azepine ring is a common site for modification to fine-tune the pharmacological properties of benzazepine analogs. While the user prompt specifies the N1-position, much of the extensive research on pharmacologically active analogs, such as those related to the dopamine agonist Fenoldopam, has been conducted on the 1-phenyl-3-benzazepine scaffold, where the nitrogen is at the 3-position. The principles derived from these studies are highly relevant to understanding the role of the azepine nitrogen in this class of compounds.

Research has consistently shown that the nature of the substituent on the azepine nitrogen significantly influences receptor affinity. Small alkyl groups are generally well-tolerated. nih.gov For a series of 6-chloro-1-phenyl-3-benzazepines, a clear trend in D1 receptor affinity was observed based on the N-substituent, with the N-methyl analog showing the highest affinity, followed by the N-allyl, and then the unsubstituted N-H analog, which showed no affinity. nih.gov This suggests that a small, lipophilic group on the nitrogen is beneficial for this particular interaction. The compounds with the best central dopaminergic activity were often those containing either an N-methyl or an N-allyl group. nih.gov

Table 2: Effect of Azepine Nitrogen Substitutions on Dopamine D1 Receptor (D1R) Affinity

| N-Substituent | Relative D1R Affinity | Finding | Reference(s) |

|---|---|---|---|

| Methyl (CH₃) | High | Better tolerated than N-H or N-allyl for D1R affinity. | nih.govcuny.edu |

| Allyl (CH₂CH=CH₂) | Moderate | Lower affinity than N-methyl but higher than N-H. | nih.govnih.gov |

| Hydrogen (H) | Low / None | Generally shows the lowest affinity in comparative series. | nih.govcuny.edu |

Pharmacological and Biochemical Characterization of 6 Chloro 2,3,4,5 Tetrahydro 1h 1 Benzazepine in Pre Clinical Research Models

Receptor Binding Affinities and Selectivity Profiling (in vitro assays)

Detailed in vitro receptor binding affinity and selectivity profiles for 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine are not extensively documented in publicly accessible scientific literature. The pharmacological characterization of this specific compound appears to be an area with limited investigation.

Specific quantitative binding data (e.g., Ki or IC50 values) for this compound at the dopamine (B1211576) D1, D2, D3, and D5 receptor subtypes is not available in the reviewed scientific literature. While studies on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines indicate that this chemical scaffold can interact with dopamine receptors, direct evidence for the binding affinity of the title compound is lacking. nih.govacs.org

There is no specific data from in vitro assays detailing the binding affinities of this compound for various serotonin (B10506) (5-HT) receptor subtypes. The interaction of this particular compound with the serotonergic system remains uncharacterized in preclinical research.

Direct evidence from receptor binding assays on the affinity of this compound for α1- and α2-adrenoceptor subtypes is not present in the available literature. It is noteworthy that the N-methylated analog, 6-chloro-N-methyl-2,3,4,5-tetrahydro-1-H-3-benzazepine (SK&F 86466), has been identified as a potent and selective α2-adrenoceptor antagonist. However, these findings cannot be directly attributed to the parent compound without specific experimental validation.

No published pre-clinical studies were identified that have investigated the potential for this compound to allosterically modulate the GABA-A receptor.

There is a lack of available scientific literature reporting on the in vitro evaluation of this compound for any antagonist activity at N-methyl-D-aspartate (NMDA) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Comprehensive screening of this compound against a broader panel of other neurotransmitter receptor systems has not been reported in the reviewed scientific literature.

Data Table: Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D1 | Data Not Available | |

| Dopamine D2 | Data Not Available | |

| Dopamine D3 | Data Not Available | |

| Dopamine D5 | Data Not Available | |

| Serotonin (5-HT) Subtypes | Data Not Available | |

| Alpha-1 Adrenoceptor | Data Not Available | |

| Alpha-2 Adrenoceptor | Data Not Available | |

| GABA-A | Data Not Available | |

| NMDA | Data Not Available | |

| AMPA | Data Not Available |

Enzyme Modulation and Inhibition Kinetics (in vitro)

No published studies detailing the modulatory or inhibitory effects of this compound on specific enzymes, nor any kinetic data such as IC50 or Ki values, were found.

Ion Channel Activity Modulation and Functional Assays (e.g., voltage-gated sodium channels)

There is no available information from functional assays characterizing the activity of this compound on any ion channels, including voltage-gated sodium channels.

Cellular Signaling Pathway Interrogation (cell-based assays)

Data from cell-based assays to interrogate the effects of this compound on specific cellular signaling pathways are not present in the public scientific record.

In Vitro Functional Efficacy and Potency Determination

No in vitro functional efficacy or potency data, such as EC50 or IC50 values, for this compound have been published.

In Vivo Pharmacological Efficacy Studies in Animal Models (e.g., CNS disorders, cardiovascular function, anti-inflammatory, antiparasitic models)

While related compounds have been tested in animal models, there are no published in vivo efficacy studies specifically for this compound in models of CNS disorders, cardiovascular function, inflammation, or parasitic diseases.

Mechanistic Studies of 6 Chloro 2,3,4,5 Tetrahydro 1h 1 Benzazepine at the Molecular and Cellular Level

Elucidation of Ligand-Receptor Binding Modes and Active Site Interactions

No studies detailing the specific binding mode or active site interactions of 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine with any biological target were identified.

Investigation of Allosteric Modulation Mechanisms of Target Proteins

There is no available research indicating that this compound acts as an allosteric modulator of any target protein.

Identification and Characterization of Downstream Signaling Cascades Modulated by this compound

Specific downstream signaling pathways affected by this compound have not been elucidated in the scientific literature.

Analysis of Protein Conformational Changes Induced by Ligand Binding

No data from techniques such as X-ray crystallography, NMR spectroscopy, or fluorescence spectroscopy are available to describe protein conformational changes upon the binding of this compound.

Kinetic Analysis of Ligand-Target Association and Dissociation

Kinetic parameters such as association (k_on) and dissociation (k_off) rates for the interaction of this compound with a biological target have not been reported.

Computational and Chemoinformatic Approaches Applied to 6 Chloro 2,3,4,5 Tetrahydro 1h 1 Benzazepine Research

Molecular Docking and Virtual Screening for Target Identification and Ligand Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Virtual screening, often employing docking, involves the computational screening of large libraries of compounds to identify potential new drug leads.

In the context of the 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine framework, these methods have been instrumental in understanding interactions with dopamine (B1211576) receptors. For instance, studies on fused benzazepine derivatives as dopamine D3 receptor antagonists have utilized molecular docking to elucidate binding poses within a homology model of the receptor. nih.govnih.gov These docking studies have identified key amino acid residues crucial for binding, such as CYS101, ILE105, VAL151, and PHE184. nih.gov The insights gained from these simulations help rationalize the structure-activity relationships (SAR) observed experimentally. For example, docking can explain why certain substituents on the benzazepine ring enhance binding affinity by showing favorable interactions (e.g., hydrophobic or hydrogen bonding) with specific pockets within the receptor.

Furthermore, structure-based virtual screening has been employed to identify novel dopamine receptor ligands from large compound libraries. researchgate.net While not always starting from the benzazepine scaffold, these campaigns can identify hits that share pharmacophoric features with known active benzazepines, demonstrating the utility of these methods in scaffold hopping and discovering new chemical entities.

Molecular Dynamics Simulations of Ligand-Protein Complexes and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide a dynamic view of how a ligand interacts with its protein target, offering insights into the stability of the complex, the role of solvent molecules, and conformational changes that may occur upon binding. frontiersin.orgnih.gov

For benzazepine derivatives, MD simulations have been applied to refine docking poses and assess the stability of the ligand-protein complex. Studies on dopamine D3 receptor antagonists have used MD to simulate the behavior of the docked benzazepine ligand within the receptor's binding site. nih.govnih.gov These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to evaluate the stability of the complex; low and stable RMSD values suggest a stable binding mode. nih.gov Such studies have confirmed that the binding pocket, involving key amino acids, remains stable when complexed with benzazepine antagonists, providing confidence in the predicted binding model. nih.gov Furthermore, conformational analysis through experimental techniques like variable temperature NMR has been used to understand the chair-to-chair interconversion of the benzazepine ring system, which is critical for understanding its bioactive conformation. researchgate.net

Table 1: Key Amino Acid Residues in Dopamine D3 Receptor Interacting with Benzazepine Antagonists Identified via Computational Studies nih.gov

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrophobic | ILE105, LEU106, VAL151, PHE175, PHE184, ALA251 |

| Cysteine Bridge | CYS101 |

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. jocpr.com These methods can compute various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), atomic charges, and dipole moments. jmaterenvironsci.comderpharmachemica.comnih.gov These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. nih.gov

For benzazepine and related heterocyclic systems, quantum chemical calculations provide insights into their intrinsic properties that govern biological activity. mdpi.comespublisher.com For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller energy gap suggests the molecule is more polarizable and has higher chemical reactivity. espublisher.com The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding with a biological target. jmaterenvironsci.com While specific DFT studies on the parent this compound are not widely published, calculations on related benzodiazepine (B76468) and dibenzoazepine derivatives have demonstrated the utility of these methods in optimizing molecular geometries and predicting electronic properties that correlate with their pharmacological profiles. jmaterenvironsci.commdpi.com

Table 2: Examples of Properties Calculated via Quantum Chemical Methods

| Property | Significance in Drug Design |

|---|---|

| HOMO Energy | Relates to electron-donating ability; important for charge-transfer interactions. |

| LUMO Energy | Relates to electron-accepting ability; important for charge-transfer interactions. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. herts.ac.ukresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules, such as their steric and electrostatic fields.

The benzazepine scaffold has been the subject of several QSAR and 3D-QSAR studies to predict antagonist activity at dopamine receptors. A comprehensive study on 110 benzazepine (BAZ) dopamine D3 antagonists developed robust 3D-QSAR models. nih.govnih.gov Both ligand-based and receptor-based (docking-based) models showed good statistical reliability and predictive capacity. The CoMSIA models indicated that steric, electrostatic, and hydrophobic features, along with hydrogen bond acceptor properties, were significant contributors to the antagonist activity. nih.gov The contour maps generated from these models provide a visual guide for drug design, indicating regions where bulky, electropositive, or hydrophobic groups would be favorable or unfavorable for activity.

These models have highlighted crucial structural features for activity, such as the importance of substituents at position-2 and on the aromatic ring of the benzazepine core. nih.gov Such validated QSAR models can be used to predict the activity of newly designed analogs before their synthesis, prioritizing the most promising candidates. psu.edu

Table 3: Statistical Parameters of a Representative 3D-QSAR (CoMSIA) Model for Benzazepine D3 Antagonists nih.gov

| Model Type | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value | Predictive r² (r²_pre) |

|---|---|---|---|---|---|

| Docking-Based | 0.603 | 0.829 | 0.316 | 125.886 | 0.690 |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. dergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. researchgate.net

For ligands related to the 6-chloro-tetrahydro-benzazepine scaffold, pharmacophore models have been developed to understand the requirements for dopamine receptor antagonism. By aligning a set of structurally diverse but active antagonist molecules, common features can be identified. nih.gov A typical pharmacophore model for a dopamine antagonist might include a basic nitrogen atom (which is protonated at physiological pH), one or two aromatic rings, and specific hydrophobic regions. The model can then be used as a 3D query to screen databases for new compounds that fit these spatial and chemical constraints, potentially leading to the discovery of novel scaffolds with the desired activity. dergipark.org.tr

Studies on dopamine D4 receptor antagonists, for example, have led to the development of pharmacophore models that help rationalize the enantioselectivity and D2/D4 selectivity of different ligands. nih.gov These models concluded that while the bioactive conformations are similar for D2 and D4 antagonists, differences in receptor volumes and electronic interactions with aromatic rings are key determinants of selectivity. nih.gov

Cheminformatics Analysis for Chemical Space Exploration and Analog Design

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Chemical space exploration refers to the systematic investigation of the vast number of possible molecules to identify novel compounds with desired properties. univr.itnih.govnih.gov

For the this compound family, cheminformatics tools are used to analyze libraries of synthesized analogs. This involves calculating a wide range of molecular descriptors (e.g., molecular weight, lipophilicity (logP), polar surface area, number of rotatable bonds) for each compound. By analyzing the distribution of these properties, researchers can assess the diversity of a compound library and identify regions of chemical space that have been underexplored. researchgate.netresearchgate.net This analysis guides the design of new analogs with improved drug-like properties. For example, by exploring different substituents on the benzazepine core, chemists can modulate properties like lipophilicity, which has been shown to correlate with pharmacokinetic parameters in some series. nih.gov The parent compound itself possesses a set of physicochemical properties that serve as a baseline for such analog design efforts.

Table 4: Calculated Chemoinformatic Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 12.0 Ų |

Advanced Analytical and Bioanalytical Methodologies for Research on 6 Chloro 2,3,4,5 Tetrahydro 1h 1 Benzazepine

Chromatographic Techniques for Separation and Purity Assessment of Synthetic Intermediates and Analogs

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in the synthesis and development of 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine and its analogs. americanpharmaceuticalreview.com HPLC is utilized for monitoring the progress of chemical reactions, isolating intermediates, and, most critically, assessing the purity of the final compound. pharmq.or.kr The procedure of impurity profiling begins with the detection of impurities using techniques like HPLC. nih.gov

In the synthesis of complex molecules such as benzazepines, various impurities can arise from side reactions, degradation, or residual starting materials. nih.govjopcr.com Reversed-phase HPLC (RP-HPLC) is the most common approach, valued for its ability to separate complex mixtures using a wide array of stationary phases and gradient elution capabilities. americanpharmaceuticalreview.compharmq.or.kr A well-developed HPLC method can effectively separate the main compound from closely related structural impurities, ensuring that research batches meet stringent purity requirements for subsequent biological assays. nih.govpharmacophorejournal.com For instance, in the analysis of related benzazepine structures, specific and accurate isocratic or gradient RP-HPLC methods are developed and validated according to ICH guidelines to quantify any impurities. pharmacophorejournal.comnih.gov The selection of column chemistry (e.g., C8 or C18), mobile phase composition (often a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength are optimized to achieve baseline separation of all relevant species. nih.govmolnar-institute.com

Supercritical Fluid Chromatography (SFC) serves as a valuable orthogonal technique to RP-HPLC, particularly for purifying chiral compounds or molecules that are unstable in aqueous mobile phases. pharmq.or.kr

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation of nonpolar to moderately polar compounds. |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile, methanol). nih.gov | Elutes compounds from the column based on their polarity. Gradient elution is often used to resolve complex mixtures. nih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |

| Column Temperature | Ambient or controlled (e.g., 35-57 °C). pharmacophorejournal.commolnar-institute.com | Affects viscosity of the mobile phase and selectivity of the separation. |

| Detection | UV Spectrophotometry (e.g., 230-285 nm). nih.govmolnar-institute.com | Monitors the eluent for UV-absorbing compounds, allowing for quantification. |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the HPLC system. |

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites (in animal models) and Impurities (in research batches)

High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the structural elucidation of unknown compounds. chimia.ch In the context of this compound research, it is applied to two critical areas: identifying metabolites in preclinical animal models and characterizing impurities in synthetic batches. lcms.cznih.gov

For metabolite identification, biological samples (e.g., plasma, urine) from animal studies are analyzed to understand the biotransformation of the parent compound. nih.govresearchgate.net A study on the closely related compound 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (SK&F 86466) in rats and dogs utilized GC-MS to analyze metabolites. nih.gov The primary metabolic pathways identified were N-oxidation and N-demethylation. nih.gov The N-oxide was the major urinary metabolite, accounting for a significant portion of the dose in both species. nih.gov LC-MS/MS is another preferred technology for these studies due to its high sensitivity and specificity, requiring minimal sample preparation. researchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites, while tandem MS (MS/MS) experiments provide fragmentation patterns that help to pinpoint the site of metabolic modification on the molecule. nih.gov

For impurity profiling, LC-HRMS is used to detect and identify process-related impurities and degradation products. chimia.chlcms.cz The accurate mass data helps in proposing molecular formulas for unknown peaks detected in the chromatogram of a research batch. nih.gov Subsequent MS/MS analysis can then confirm the proposed structure, providing crucial information for refining the synthetic process to minimize or eliminate unwanted byproducts. nih.gov

| Metabolite | Metabolic Reaction | Percentage of Dose in Urine (Rat) | Percentage of Dose in Urine (Dog) | Analytical Technique |

|---|---|---|---|---|

| N-oxide of SK&F 86466 | N-Oxidation | ~55% | ~35% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| N-desmethyl-SK&F 86466 | N-Demethylation | ~20% | Detected | Gas Chromatography-Mass Spectrometry (GC-MS) |

Spectroscopic Approaches (e.g., Fluorescence, Circular Dichroism) for Ligand-Protein Interaction Characterization

Understanding how a ligand interacts with its protein target is fundamental in drug discovery. Spectroscopic techniques such as fluorescence spectroscopy and circular dichroism provide valuable insights into the binding events and consequent structural changes of the protein. medwinpublishers.com

Fluorescence spectroscopy is widely used to study ligand-protein interactions, often by monitoring the intrinsic fluorescence of tryptophan and tyrosine residues within the protein. nih.govresearchgate.net When a ligand like this compound binds to its target protein, it can cause a change in the microenvironment of these fluorescent amino acids, leading to a quenching (decrease) of the fluorescence intensity. nih.govmdpi.com This quenching effect is dependent on the concentration of the ligand. By titrating the protein with increasing concentrations of the ligand, one can determine key binding parameters such as the binding constant (Kb) and the number of binding sites. mdpi.com This method was successfully used to characterize the interaction between various benzodiazepines and the P-glycoprotein transporter. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govnih.gov Proteins have characteristic CD spectra in the far-UV region (190-250 nm) that reflect their secondary structure content (α-helix, β-sheet, random coil). medwinpublishers.com If the binding of this compound induces a conformational change in its receptor, this will be reflected as a change in the CD spectrum. nih.gov Furthermore, if the ligand itself is achiral but becomes optically active upon binding to the chiral protein environment, an induced CD (ICD) spectrum can be observed, providing direct evidence of binding. mq.edu.au

| Technique | Principle | Information Obtained | Application Example |

|---|---|---|---|

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of protein tryptophan/tyrosine residues upon ligand binding (quenching). researchgate.net | Binding constant (Kb), number of binding sites (n), thermodynamic parameters. | Characterizing the binding of benzodiazepines to transport proteins. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov | Changes in protein secondary and tertiary structure upon ligand binding; induced chirality in the bound ligand. nih.gov | Monitoring conformational changes in receptors or DNA upon drug binding. nih.gov |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor. revvity.com These assays use a radiolabeled form of a known ligand (a radioligand) to label the receptor of interest. The affinity of a new, unlabeled compound like this compound is then determined by its ability to compete with the radioligand for binding to the receptor.

There are two primary types of experiments:

Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.gov The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating the radioligand's affinity. nih.gov

Competition Assays: These are the most common assays for screening new compounds. nih.gov A fixed concentration of radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). revvity.com The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the affinity of the test compound for the receptor. dntb.gov.ua For example, studies on 1-phenyl-benzazepine analogs assessed their binding affinity (Ki values) for dopamine (B1211576) D1, D2, and D5 receptors through such assays. nih.gov

| Assay Type | Description | Key Parameters Determined |

|---|---|---|

| Saturation Assay | Incubating a fixed amount of receptor with increasing concentrations of a radioligand. nih.gov | Kd (Equilibrium Dissociation Constant): Affinity of the radioligand. Bmax (Maximum Binding Capacity): Density of receptors. revvity.com |

| Competition Assay | Incubating receptor and a fixed concentration of radioligand with increasing concentrations of an unlabeled competitor drug. nih.gov | IC50 (Inhibitory Concentration 50%): Potency of the competitor drug. Ki (Inhibition Constant): Affinity of the competitor drug for the receptor. |

| Kinetic Assay | Measures the rate of radioligand association and dissociation over time. revvity.com | Kon (Association Rate Constant) Koff (Dissociation Rate Constant) |

Isotopic Labeling Strategies for Metabolic Pathway Elucidation in Pre-clinical Models

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. iris-biotech.de The strategy involves replacing one or more atoms in the molecule of this compound with one of its isotopes. These isotopes can be stable (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) or radioactive (e.g., Tritium (³H), Carbon-14 (¹⁴C)). iris-biotech.de

Human mass balance studies, often called absorption, distribution, metabolism, and excretion (ADME) studies, are a crucial part of clinical pharmacology programs. nih.gov A radiolabeled version of the drug is typically used to characterize its disposition. nih.gov In preclinical animal models, this approach provides a comprehensive picture of the drug's ADME profile.

A key example is the research on SK&F 86466, a close analog. nih.gov In this study, radiolabeled SK&F 86466 was administered to rats and dogs to determine its pharmacokinetic and metabolic profile. nih.gov By tracking the radioactivity, researchers determined that the compound was completely absorbed and that approximately 80% of the administered radioactivity was excreted in the urine. nih.gov This approach allows for a complete mass balance accounting, ensuring that all major metabolic pathways are identified. The combination of isotopic labeling with sensitive analytical techniques like LC-MS allows for the identification and quantification of metabolites in various biological matrices, providing a definitive map of the biotransformation pathways. nih.govnih.gov Stable isotope-labeled compounds are also frequently used as internal standards in quantitative LC-MS/MS bioanalytical methods to ensure high precision and accuracy. nih.govthermofisher.com

| Isotope | Type | Natural Abundance | Detection Method | Application |

|---|---|---|---|---|

| Carbon-14 (¹⁴C) | Radioactive | Trace | Scintillation Counting, AMS | ADME, mass balance studies. |

| Tritium (³H) | Radioactive | Trace | Scintillation Counting | Radioligand binding assays, metabolic studies. |

| Carbon-13 (¹³C) | Stable | ~1.1% iris-biotech.de | Mass Spectrometry, NMR | Metabolic flux analysis, quantitative internal standards. nih.gov |

| Deuterium (²H) | Stable | ~0.015% iris-biotech.de | Mass Spectrometry, NMR | Probing metabolic mechanisms, internal standards. |

| Nitrogen-15 (¹⁵N) | Stable | ~0.37% iris-biotech.de | Mass Spectrometry, NMR | Tracing nitrogen metabolism, internal standards. |

Future Research Directions and Translational Perspectives for 6 Chloro 2,3,4,5 Tetrahydro 1h 1 Benzazepine

Exploration of Novel Therapeutic Indications Based on Pre-clinical Findings for Benzazepines

Pre-clinical research on various benzazepine derivatives has revealed a broad spectrum of pharmacological activities, suggesting that the 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine scaffold could be a versatile platform for drug discovery. By examining the pre-clinical findings of related benzazepine compounds, researchers can identify promising new therapeutic avenues for this specific molecule.

Derivatives of the benzazepine core have demonstrated significant activity as antagonists of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This suggests a potential therapeutic application for this compound derivatives in neurological and psychiatric disorders where glutamatergic signaling is dysregulated, such as epilepsy, ischemic stroke, and depression. Further pre-clinical evaluation of this compound's activity at these receptors is a logical next step.

Additionally, certain substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been identified as potent agonists of dopamine (B1211576) receptors. nih.gov This dopaminergic activity opens up the possibility of developing therapies for conditions like Parkinson's disease and certain affective disorders. Investigating the dopamine receptor binding profile of this compound is therefore a crucial area for future research.

The benzazepine scaffold has also been associated with potential antidepressant effects. researchgate.net Pre-clinical studies on benzazepine derivatives have shown promising results in models of depression, indicating that the this compound core could be a valuable starting point for the development of novel antidepressant medications.

Furthermore, some tetrahydro-1-benzazepines have shown potential as antiparasitic agents, particularly for treating Chagas disease and leishmaniasis. nih.gov This unexpected finding highlights the diverse biological activities of the benzazepine scaffold and warrants investigation into the antiparasitic potential of this compound and its derivatives.

Table 1: Potential Therapeutic Indications for this compound Based on Pre-clinical Findings of Related Benzazepines

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds |

| Neurological Disorders (e.g., Epilepsy, Stroke) | NMDA and AMPA receptor antagonism | Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones show potent antagonism. nih.gov |

| Psychiatric Disorders (e.g., Depression) | Modulation of monoaminergic systems | Some benzazepine derivatives exhibit antidepressant activity in pre-clinical models. researchgate.net |

| Parkinson's Disease | Dopamine receptor agonism | Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines act as dopamine receptor agonists. nih.gov |

| Infectious Diseases (e.g., Chagas, Leishmaniasis) | Undetermined antiparasitic mechanisms | Tetrahydro-1-benzazepines have shown potential as antiparasitic agents. nih.gov |

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic strategies is paramount. These methods will enable the creation of diverse libraries of complex derivatives for structure-activity relationship (SAR) studies and the optimization of lead compounds.

One promising approach is the use of intramolecular Mitsunobu reactions. This method has been successfully employed for the synthesis of functionalized benzazepine derivatives and offers a versatile tool for creating complex structures. researchgate.net Another powerful technique is the lithiation-trapping of N-tert-butoxycarbonyl-2-phenyltetrahydro-1-benzazepine, which allows for the introduction of various substituents. researchgate.net

Furthermore, divergent synthesis strategies, such as those involving dearomative rearrangement, provide an efficient means to generate a variety of benzazepine structures from common intermediates. nih.gov These advanced synthetic methodologies will be instrumental in building libraries of novel this compound derivatives with diverse substitution patterns, which is essential for systematic pharmacological evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be a powerful tool in the development of novel this compound derivatives. These computational approaches can accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising drug candidates.

De novo drug design, powered by generative AI models, can create novel molecular structures with desired pharmacological properties. nih.govchemrxiv.org These models can be trained on existing data of active benzazepine compounds to generate new derivatives of this compound with a high probability of biological activity.

Furthermore, ML models can be developed to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of virtual compounds. Predictive models based on molecular imaging and descriptors can be used to screen large virtual libraries of this compound derivatives, prioritizing those with the most promising drug-like characteristics for synthesis and experimental testing. nih.govnih.gov ML can also be utilized to optimize reaction conditions, improving the efficiency and yield of the synthesis of complex benzazepine derivatives. beilstein-journals.org

Identification of Undiscovered Molecular Targets for the this compound Scaffold

While some molecular targets for benzazepine derivatives have been identified, such as dopamine and glutamate (B1630785) receptors, the full spectrum of their biological interactions is likely much broader. nih.govnih.gov Identifying undiscovered molecular targets for the this compound scaffold could unveil novel therapeutic opportunities and provide a deeper understanding of its mechanism of action.

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is increasingly recognized as a key factor in the efficacy of many drugs. nih.gov Computational target prediction methods can be employed to screen the this compound scaffold against a vast array of biological targets, generating hypotheses for new therapeutic applications. chemrxiv.org

Given the structural similarities of the benzazepine core to other privileged scaffolds in medicinal chemistry, it is plausible that derivatives of this compound could interact with a range of other protein families, such as kinases, G protein-coupled receptors (GPCRs), and ion channels. For instance, the indolobenzazepine scaffold, a related structure, has been shown to target proto-oncogene tyrosine-protein kinase Src, a known anticancer target. beilstein-journals.org Systematic screening of this compound derivatives against diverse target classes is a promising strategy for uncovering new biological activities.

Design of Next-Generation Benzazepine Derivatives with Enhanced Specificity and Pharmacological Profiles

The ultimate goal of future research on this compound is to design next-generation derivatives with enhanced specificity, improved efficacy, and favorable pharmacokinetic properties. This will be achieved through a combination of rational drug design, detailed structure-activity relationship (SAR) studies, and advanced synthetic chemistry.

SAR studies on related 1-phenylbenzazepine templates have provided valuable insights into the structural requirements for high affinity and selectivity at dopamine D1 receptors. nih.gov These studies have highlighted the importance of substituents at various positions on the benzazepine core and the phenyl ring. Similar systematic SAR studies on the this compound scaffold will be crucial for optimizing its pharmacological profile.

By strategically modifying the substitution patterns on the aromatic ring and the azepine ring, it may be possible to fine-tune the selectivity of these compounds for specific receptor subtypes or to introduce novel activities. For example, the introduction of specific functional groups could enhance blood-brain barrier penetration for CNS targets or modulate metabolic stability. The development of selective synthetic methods will be key to accessing these precisely functionalized derivatives. rsc.org

Q & A

Basic: What are the optimal synthetic routes for 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis of benzazepine derivatives typically involves cyclization of substituted amines or Friedel-Crafts alkylation. For 6-chloro derivatives, key steps include:

- Starting Materials : Use of chlorinated precursors (e.g., 4-chloroaniline) to introduce the chloro substituent (inferred from for analogous carbazoles).

- Cyclization : Acid-catalyzed ring closure under controlled temperatures (60–80°C) to avoid side reactions (e.g., HCl or H₂SO₄ as catalysts, as seen in and ).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency ().

- Yield Maximization : Purification via column chromatography or recrystallization (≥95% purity, as in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.